![molecular formula C18H15N3O4S B2524837 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 922119-12-8](/img/structure/B2524837.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Description
The compound contains several structural features including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-(methylthio)phenyl group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Common reactions for compounds with similar structures include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Scientific Research Applications
- Significance : By targeting ABC transporters, this compound may enhance chloride ion transport in CF patients, potentially improving lung function and overall health .
- Significance : Researchers can use this compound to access complex alkaloid structures, aiding drug discovery and understanding natural product chemistry .
Cystic Fibrosis Treatment
Aporphine Alkaloid Synthesis
Insecticide Development
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(25-18)12-4-7-14-15(9-12)24-10-23-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLABAXKPXOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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